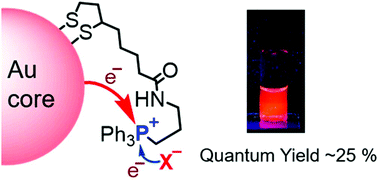Gold nanoclusters with bright near-infrared photoluminescence†
Nanoscale Pub Date: 2018-01-08 DOI: 10.1039/C7NR06050E
Abstract
The increase in nonradiative pathways with decreasing emission energy reduces the luminescence quantum yield (QY) of near-infrared photoluminescent (NIR PL) metal nanoclusters. Efficient surface ligand chemistry can significantly improve the luminescence QY of NIR PL metal nanoclusters. In contrast to the widely reported but modestly effective thiolate ligand-to-metal core charge transfer, we show that metal-to-ligand charge transfer (MLCT) can be used to greatly enhance the luminescence QY of NIR PL gold nanoclusters (AuNCs). We synthesized water-soluble and colloidally stable NIR PL AuNCs with unprecedentedly high QY (∼25%) upon introduction of triphenylphosphonium moieties into the surface capping layer. By using a combination of spectroscopic and theoretical methods, we provide evidence for gold core-to-ligand charge transfer occurring in AuNCs. We envision that this work can stimulate the development of these unusually bright AuNCs for promising optoelectronic, bioimaging, and other applications.


Recommended Literature
- [1] Progress in the mechanical modulation of cell functions in tissue engineering
- [2] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [3] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [4] Enantioselective methodologies for the synthesis of spiro compounds
- [5] Nonvolatile transistor memory devices based on high-k electrets of polyimide/TiO2 hybrids†
- [6] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [7] Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective†‡
- [8] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [9] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
- [10] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†

Journal Name:Nanoscale
Research Products
-
CAS no.: 1076-07-9
-
CAS no.: 1291-72-1
-
CAS no.: 108561-00-8
-
CAS no.: 102185-16-0









